molecular formula C42H24FeK3N6O8 B15223844 Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)

Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)

Cat. No.: B15223844
M. Wt: 913.8 g/mol
InChI Key: NJKZYJLGJKTMCV-UHFFFAOYSA-H
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Description

Deferasirox ferrate(III) tripotassium complex methanoate: is a compound that combines deferasirox, an iron chelator, with ferrate(III) and tripotassium complex methanoate. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deferasirox ferrate(III) tripotassium complex methanoate involves the reaction of deferasirox with ferrate(III) and potassium methanoate under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. The reaction is usually carried out at room temperature, and the product is purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of deferasirox ferrate(III) tripotassium complex methanoate follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Deferasirox ferrate(III) tripotassium complex methanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of deferasirox, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Deferasirox ferrate(III) tripotassium complex methanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of deferasirox ferrate(III) tripotassium complex methanoate involves its ability to chelate iron. Deferasirox binds to iron ions, forming a stable complex that can be excreted from the body. The ferrate(III) component can participate in redox reactions, further enhancing the compound’s ability to modulate iron levels. The methanoate group helps stabilize the complex and may also contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deferasirox ferrate(III) tripotassium complex methanoate is unique due to its combination of iron chelation and redox activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications. Its ability to form stable complexes with iron and participate in various chemical reactions sets it apart from other similar compounds .

Properties

Molecular Formula

C42H24FeK3N6O8

Molecular Weight

913.8 g/mol

IUPAC Name

tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)

InChI

InChI=1S/2C21H15N3O4.Fe.3K/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;;;;/h2*1-12,25-26H,(H,27,28);;;;/q;;+3;3*+1/p-6

InChI Key

NJKZYJLGJKTMCV-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[K+].[K+].[K+].[Fe+3]

Origin of Product

United States

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